molecular formula C12H8FNO3 B7849148 1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B7849148
M. Wt: 233.19 g/mol
InChI Key: PHEVOYSJNUHRBJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 1268128-55-7) is a fluorinated heterocyclic compound of high interest in medicinal chemistry and pharmaceutical research . This molecule, with the molecular formula C12H8FNO3 and a molecular weight of 233.20 , serves as a versatile chemical building block. Its structure incorporates a dihydropyridone core, which is a privileged scaffold found in many biologically active molecules, and a carboxylic acid functional group that allows for further synthetic derivatization to create amides, esters, and other derivatives . Compounds featuring the 2-oxo-1,2-dihydropyridine structure have been identified as key frameworks in the development of novel therapeutic agents. Specifically, related structures have shown potential as inhibitors of critical biological targets, such as the hepatocyte growth factor receptor (MET), which plays a significant role in cancer cell proliferation, scattering, morphogenesis, and survival . The presence of the 3-fluorophenyl substituent can influence the molecule's polarity and its affinity for various biological targets, making it a valuable template for structure-activity relationship (SAR) studies in anticancer and anti-inflammatory drug discovery . This product is intended for research applications as a key intermediate in the synthesis of more complex molecules for biological screening. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-4-9(7-8)14-6-2-5-10(11(14)15)12(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEVOYSJNUHRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reactions Using Meldrum’s Acid

A widely adopted method involves one-pot, three-component reactions combining 3-fluorobenzaldehyde , β-keto esters, and nitrogen-containing precursors. For instance, Asadi and Mehrabi demonstrated that Meldrum’s acid acts as a versatile carbonyl surrogate in synthesizing benzoimidazo[1,2-a]pyridine-2-carboxylic acids. Adapting this protocol, 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized via:

  • Knoevenagel condensation between 3-fluorobenzaldehyde and Meldrum’s acid, forming an arylidene intermediate.

  • Michael addition of a β-keto ester (e.g., ethyl acetoacetate) to the arylidene intermediate.

  • Cyclization and aromatization steps under mild basic conditions (e.g., piperidine in water).

Key advantages include short reaction times (1–2 hours) and high yields (70–80%) .

Cyclocondensation of 3-Fluorobenzaldehyde with β-Keto Esters

An alternative approach employs acid-catalyzed cyclocondensation . Heating 3-fluorobenzaldehyde with ethyl 3-aminocrotonate in acetic acid yields the dihydropyridine core, followed by hydrolysis to the carboxylic acid. This method requires:

  • Reflux conditions (110°C, 6–8 hours).

  • Post-synthetic hydrolysis using NaOH (2M) to convert the ester to the carboxylic acid.

Table 1 compares these methods:

MethodConditionsCatalystYield (%)Purification
Multi-componentWater, rt, 2 hPiperidine70–80Recrystallization
CyclocondensationAcetic acid, reflux, 8 hH+60–65Column chromatography

Mechanistic Insights into Cyclization and Fluorine Incorporation

The reaction mechanism for multi-component synthesis involves four stages:

  • Enolate formation : Piperidine deprotonates Meldrum’s acid, generating a nucleophilic enolate.

  • Knoevenagel adduct : The enolate reacts with 3-fluorobenzaldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Michael addition : A β-keto ester undergoes conjugate addition to the adduct, forming a linear intermediate.

  • Cyclization and elimination : Intramolecular amidation and elimination of acetone yield the dihydropyridine core.

The 3-fluoro substituent remains stable under these conditions due to its meta-position, which minimizes steric hindrance and electronic deactivation.

Optimization of Reaction Parameters

Solvent Effects

Water as a solvent enhances green chemistry metrics without compromising yield. Polar aprotic solvents (e.g., DMF) reduce yields by stabilizing intermediates and inhibiting cyclization.

Catalytic Systems

  • Piperidine (0.3 mmol) : Optimal for enolate generation and rate acceleration.

  • Acetic acid : Facilitates proton transfer in cyclocondensation but requires longer reaction times.

Challenges in Purification and Characterization

Recrystallization vs. Chromatography

  • Ethanol recrystallization achieves ≥95% purity for multi-component products.

  • Silica gel chromatography is necessary for cyclocondensation-derived products due to byproduct formation.

Spectroscopic Characterization

  • 1H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–9 Hz) for the 3-fluorophenyl group.

  • 13C NMR : The carboxylic acid carbon resonates at δ 168–170 ppm.

Scalability and Industrial Relevance

Pilot-scale studies demonstrate that multi-component reactions are cost-effective (<$50/mol) and amenable to kilogram-scale production. By contrast, cyclocondensation routes require costly chromatography, limiting industrial adoption .

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: The compound has shown potential in drug discovery, particularly in the development of antiviral and anticancer agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name Substituent Position Molecular Weight (g/mol) CAS Number Key Features
1-(3-Fluoro-phenyl)-2-oxo-... 3-F on phenyl 233.20 1268128-55-7 Meta-fluoro substitution; carboxylic acid group
1-(4-Fluoro-phenyl)-2-oxo-... 4-F on phenyl 233.20 868171-67-9 Para-fluoro substitution; similar MW but distinct electronic effects
1-(4-Ethylphenyl)-2-oxo-... 4-ethyl on phenyl 243.26 1267552-27-1 Bulkier ethyl group; higher lipophilicity
1-Benzyl-2-oxo-... Benzyl at position 1 229.23 Not specified No fluorine; lower polarity; mp 128–130°C
1-(Difluoromethyl)-2-oxo-... Difluoromethyl at position 1 189.12 1129458-32-7 Smaller substituent; lower MW; higher acidity
  • Substituent Effects: The meta-fluoro group in the target compound may induce steric and electronic differences compared to the para-fluoro isomer. For example, para-substitution could enhance resonance effects, while meta-fluoro may direct interactions with protein residues .

Table 2: Docking Scores and Binding Interactions

Compound Target Protein Glide Score (kcal/mol) Hydrogen Bonds (Å) Key Residues Reference
4-Fluoro-phenyl-amide derivative SARS-CoV-2 Mpro -7.89 GLN 189 (2.16 Å), GLU 166 (2.11 Å) PHE 140, HIS 164
Cyclopropyl-imidazolyl derivative SARS-CoV-2 Mpro -7.87 GLN 189 (1.56 Å), LEU 141 (1.93 Å) MET 165, MET 49
Quinoline-3-carboxylic acid derivatives MCF-7 cells N/A N/A IC₅₀ values comparable to Doxorubicin
  • Key Findings: Fluorophenyl derivatives show strong binding to SARS-CoV-2 Mpro via hydrogen bonds with GLN 189 and GLU 166, critical for protease inhibition . The para-fluoro analog’s Glide score (-7.89) suggests slightly better affinity than the cyclopropyl-imidazolyl derivative (-7.87) . Quinoline analogs (e.g., 8a–c) exhibit anticancer activity against MCF-7 cells, highlighting the importance of the carboxylic acid group and aromatic substituents .

Biological Activity

1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, with the CAS number 1268128-55-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

The molecular formula of this compound is C12H8FNO3C_{12}H_8FNO_3, with a molecular weight of 233.19 g/mol. Its structure features a dihydropyridine core substituted with a 3-fluorophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC12H8FNO3C_{12}H_8FNO_3
Molecular Weight233.19 g/mol
CAS Number1268128-55-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the condensation of appropriate precursors followed by cyclization and oxidation steps to form the desired dihydropyridine structure.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colorectal (HCT-15), and lung (SKLU-1) cancers. The cytotoxicity was assessed using the sulforhodamine B assay, revealing that several derivatives showed over 50% inhibition in cancer cell growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineInhibition Percentage (%)
MCF-7 (Breast Cancer)>50%
HCT-15 (Colorectal)>50%
SKLU-1 (Lung Cancer)>50%

The mechanism by which this compound exerts its anticancer effects may involve interaction with specific molecular targets such as proteins involved in cell cycle regulation and apoptosis. For example, docking studies have indicated that it binds efficiently to PARP-1 protein, a key player in DNA repair mechanisms. The binding affinity was evidenced by low Gibbs free energy values (ΔG\Delta G) in computational simulations.

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical class. A notable study found that fluorinated pyridine derivatives exhibited enhanced potency against cancer cells compared to their non-fluorinated counterparts. This enhancement is attributed to the increased lipophilicity and stability provided by the fluorine atom.

Case Study: Fluorinated Dihydropyridines
In a comparative analysis of fluorinated versus non-fluorinated dihydropyridines, fluorinated compounds consistently showed higher cytotoxicity across multiple cancer cell lines. The study concluded that the presence of fluorine significantly impacts both the pharmacokinetic and pharmacodynamic properties of these compounds.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how can yields be optimized?

Methodological Answer:

  • Route 1: Condensation of β-keto esters with 3-fluoroaniline derivatives under acid catalysis (e.g., p-toluenesulfonic acid) at 80–100°C, followed by cyclization .
  • Route 2: Fluorination of preformed pyridone intermediates using electrophilic agents like Selectfluor™ in acetonitrile at 60°C .
  • Optimization: Increase yields (≥90%) by controlling stoichiometry (1:1.2 molar ratio of amine to ester) and employing gradient recrystallization (ethanol/water, 70:30 v/v) for purity >95% .

Q. Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Identify fluorine-substituted phenyl protons (δ 7.4–7.6 ppm) and pyridone carbonyl (δ 165–170 ppm) .
  • HRMS: Validate molecular weight (e.g., ESI+ m/z 246.0668 for C₁₂H₉FNO₃) .
  • HPLC: Use a C18 column (UV detection at 254 nm) to achieve >97% purity, with mobile phase: 0.1% TFA in water/acetonitrile .

Q. How should solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Prepare stock solutions in DMSO (≤1% v/v final concentration).
  • For aqueous buffers, use 0.5% Tween-80 or hydroxypropyl-β-cyclodextrin (10 mM) .
  • Validate solubility via dynamic light scattering (DLS) to exclude aggregation .

Q. What biological screening approaches are suitable for initial activity profiling?

Methodological Answer:

  • Enzyme inhibition: Test against tyrosine kinases (e.g., EGFR) using ADP-Glo™ assays (IC₅₀ range: 0.1–100 µM) .
  • Antimicrobial activity: Employ broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .

Q. How is compound stability assessed under storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
  • Monitor degradation via HPLC-MS, identifying hydrolyzed (δ-lactam) or defluorinated products .
  • Store lyophilized samples at -20°C under argon .

Advanced Research Questions

Q. How can contradictions between enzyme- and cell-based bioactivity data be resolved?

Methodological Answer:

  • Permeability: Measure cellular uptake via LC-MS after 24h exposure .
  • Protein binding: Use equilibrium dialysis to calculate free fraction .
  • Metabolic stability: Incubate with human liver microsomes (HLM) + NADPH; quantify parent depletion via UPLC .

Q. What strategies enable selective modification of the fluorine substituent for SAR studies?

Methodological Answer:

  • Nucleophilic substitution: Replace fluorine with piperazine or thiols under microwave irradiation (120°C, 30 min) .
  • Cross-coupling: Suzuki-Miyaura reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
  • Validate regioselectivity via NOESY NMR .

Q. How can computational modeling predict metabolic hotspots?

Methodological Answer:

  • DFT calculations: Identify electrophilic centers (e.g., C-2 pyridone) prone to CYP3A4 oxidation .
  • Molecular docking: Simulate binding to CYP450 isoforms (AutoDock Vina) .
  • Validate with in vitro metabolite ID (human hepatocytes + UPLC-QTOF) .

Q. What methods elucidate degradation pathways for formulation optimization?

Methodological Answer:

  • Forced degradation: Expose to 0.1N HCl (hydrolysis), 3% H₂O₂ (oxidation), or UV light (photolysis) .
  • LC-HRMS/MS: Characterize degradants (e.g., lactam formation under acidic conditions) .
  • Develop stability-indicating HILIC methods for polar degradants .

Q. How is the compound’s mode of action determined in complex systems?

Methodological Answer:

  • Chemoproteomics: Synthesize an alkyne-tagged probe for activity-based protein profiling (ABPP) .
  • Target validation: CRISPR-Cas9 knockout models and SPR binding assays (KD measurement) .
  • Phenotypic correlation: Test target engagement in 3D tumor spheroids .

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